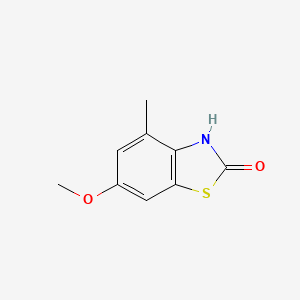

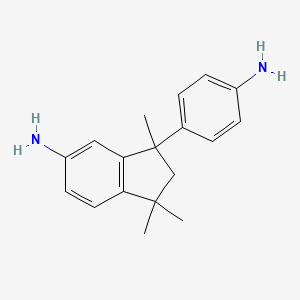

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-phenylhydrazone

Overview

Description

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-phenylhydrazone is a chemical compound with the molecular formula C23H23N3 . It is related to 9-Ethyl-3-carbazolecarboxaldehyde, which has the molecular formula C15H13NO .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 9-Ethyl-3-carbazolecarboxaldehyde was used in the synthesis of poly (vinyl acetal)s . In another study, Schiff base condensation of the 9-ethylcarbazole-3,6-dicarbaldehyde and thiosemicarbazides was utilized to synthesize four new N-ethylcarbazole-based bis-thiosemicarbazone compounds .Scientific Research Applications

Synthesis and Material Applications

- Synthesis of Benzo[e]-1,3,4-triazepine Derivatives : The cyclization of 2-aminobenzophenone phenylhydrazones, related to 9-Ethylcarbazole derivatives, leads to the formation of benzo[e]-1,3,4-triazepine compounds. These reactions highlight the versatility of carbazole derivatives in synthesizing complex heterocyclic systems (T. Ishiwaka et al., 1970).

- Extended Styryl Fluorescent Derivatives : Novel carbazole-containing dyes exhibit solvatochromic behavior and positive solvatochromism, showing potential for applications in fluorescent materials and sensors (Vinod D. Gupta et al., 2011).

- Metal–Organic Frameworks (MOFs) : Azido-functionalized Zr(IV) MOFs synthesized from carbazole-based ligands demonstrate post-synthetic modification potential and catalytic properties, suggesting uses in heterogeneous catalysis and functional material development (Xiu-Chun Yi et al., 2015).

Optical and Electrochromic Properties

- Electrochromic Polymers : Carbazole-based monomers, through reactions with various units, form polymers with high coloration efficiency and electrochromic stability, indicating their utility in smart windows and displays (Yaxin Zhang et al., 2019).

- Photophysical Studies : The synthesis under microwave irradiation of a pyrazole-3-one containing Schiff base derived from 9-ethyl-3-carbazole carboxaldehyde shows enhanced absorbance and emission based on solvent polarity, with implications for photonic and sensor applications (Mohie E. M. Zayed et al., 2020).

Biological Applications

- Antimicrobial Activities : Carbazole derivatives synthesized from 9H-carbazole show potential as antimicrobial agents, demonstrating the bioactive potential of carbazole-based compounds in pharmaceutical applications (N. Salih et al., 2016).

Fluorescence and Sensing Applications

- Fluorescent Probes : A benzothiazole (N-ethylcarbazole-3-yl) hydrazone compound acts as a fluorescent probe for extreme acidity and alkalinity, showcasing the role of carbazole derivatives in environmental sensing and intracellular pH imaging (Jianbin Chao et al., 2017).

properties

IUPAC Name |

N-ethyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3/c1-3-25-22-13-9-8-12-20(22)21-16-18(14-15-23(21)25)17-24-26(4-2)19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCPWEQNRXADBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC=C3)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408468 | |

| Record name | 9-Ethyl-3-[(2-ethyl-2-phenylhydrazinylidene)methyl]-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-phenylhydrazone | |

CAS RN |

84678-52-4 | |

| Record name | 9-Ethyl-3-[(2-ethyl-2-phenylhydrazinylidene)methyl]-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)](/img/structure/B1587996.png)

![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/no-structure.png)